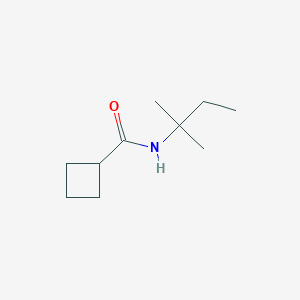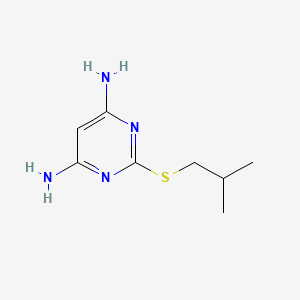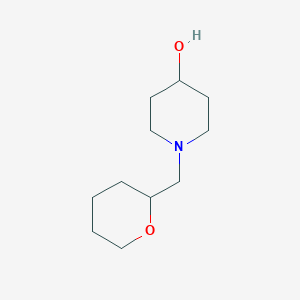![molecular formula C14H15FN2O B7514502 N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide, also known as FPEMC, is a chemical compound that has been studied for its potential use in scientific research. FPEMC is a pyrrole derivative that has shown promise in various applications, including as a tool for studying the central nervous system.
Mechanism of Action
The exact mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide is not fully understood, but it is thought to act on certain neurotransmitter systems in the brain. Specifically, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to interact with the dopamine and serotonin systems, which are involved in a variety of physiological processes, including mood regulation and reward processing.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has a variety of biochemical and physiological effects. For example, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have an effect on certain types of ion channels, which can affect neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for certain neurotransmitter systems, which can allow researchers to study the effects of these systems in isolation. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have a relatively low toxicity profile, which can make it a safer alternative to other compounds. However, one limitation of using N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide. One area of interest is in the development of new drugs that target the dopamine and serotonin systems, which could have implications for the treatment of a variety of psychiatric disorders. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide could be used as a tool for studying the effects of these systems in different animal models. Finally, further research could be done to understand the exact mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide, which could lead to the development of more specific and effective drugs.
Synthesis Methods
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with methylamine, followed by the addition of an ethyl group and a pyrrole ring. The resulting compound is then treated with acetic anhydride and hydrochloric acid to yield the final product.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of the central nervous system, where N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have an effect on certain neurotransmitter systems. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been studied for its potential use as a tool for drug discovery and development.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-10(11-5-7-12(15)8-6-11)16-14(18)13-4-3-9-17(13)2/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXRSHNNBVWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)

![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)


![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)